molecular formula C7H14Br2 B6152859 1-bromo-2-(bromomethyl)-4-methylpentane CAS No. 837407-36-0

1-bromo-2-(bromomethyl)-4-methylpentane

Cat. No.: B6152859
CAS No.: 837407-36-0
M. Wt: 258
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Description

1-Bromo-2-(bromomethyl)-4-methylpentane (C₇H₁₃Br₂) is a branched aliphatic dibromide with bromine substituents on the first carbon and the methyl branch of the second carbon. Its molecular structure introduces steric hindrance due to the methyl group at position 4 and the bromomethyl group at position 2.

Properties

CAS No.

837407-36-0

Molecular Formula

C7H14Br2

Molecular Weight

258

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(bromomethyl)-4-methylpentane can be synthesized through several methods. One common approach involves the bromination of 4-methylpentane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the bromine atoms are added to the carbon atoms of the pentane chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is carefully controlled to minimize the formation of by-products and ensure the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(bromomethyl)-4-methylpentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tert-butanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted alkanes or alkenes.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-4-methylpentane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 1-bromo-2-(bromomethyl)-4-methylpentane involves its reactivity as an alkylating agent. The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules.

Comparison with Similar Compounds

Mono-Brominated Isomers: 1-Bromo-4-methylpentane and 2-Bromo-4-methylpentane

The target compound differs from its mono-brominated isomers in both substitution pattern and reactivity:

Property 1-Bromo-2-(bromomethyl)-4-methylpentane 1-Bromo-4-methylpentane 2-Bromo-4-methylpentane
Molecular Formula C₇H₁₃Br₂ C₆H₁₃Br C₆H₁₃Br
Molar Mass (g/mol) ~272.89 165.07 165.07
Density (g/mL) Not reported 1.134 Not reported
Reactivity Potential for SN2/elimination SN2 (primary bromide) SN2 (secondary bromide)
  • Reactivity Differences : The primary bromine in 1-bromo-4-methylpentane favors SN2 reactions, while the secondary bromine in 2-bromo-4-methylpentane may undergo slower substitution due to steric hindrance. The target compound, with two bromines, could participate in tandem reactions or act as a di-electrophile in cross-coupling processes.

Aromatic Bromides: 1-Bromo-2-(bromomethyl)benzene and Derivatives

Aromatic bromides, such as 1-bromo-2-(bromomethyl)benzene (CAS 939-82-2, molar mass 294.93 g/mol) , differ significantly in structure and applications:

Property This compound 1-Bromo-2-(bromomethyl)benzene
Backbone Aliphatic branched pentane Aromatic benzene ring
Molar Mass (g/mol) ~272.89 294.93
Applications Potential alkylating agent Intermediate in pharmaceuticals
  • Reactivity : Aromatic bromides are less reactive in SN2 reactions due to the sp² hybridization of the carbon-bromine bond. However, they are widely used in Suzuki-Miyaura couplings , whereas aliphatic dibromides like the target compound may serve as crosslinkers or initiators in polymerization.

Polybrominated Aliphatic Compounds: 2,2-Bis(bromomethyl)propane-1,3-diol (BMP)

BMP (CAS 3296-90-0) is a brominated diol with two bromomethyl groups on a propane backbone. Key differences include:

Property This compound 2,2-Bis(bromomethyl)propane-1,3-diol
Functional Groups Bromines only Bromines + hydroxyl groups
Reactivity Electrophilic Reactive in nucleophilic substitutions
Applications Not well-documented Flame retardant, polymer modifier
  • Hydroxyl Influence : BMP’s hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents, whereas the target compound’s hydrophobicity may limit its use in aqueous systems.

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